Epitiostanol

概要

説明

作用機序

エピチオスタノールは、複数のメカニズムを通じてその効果を発揮します。

アンドロゲン受容体への結合: アゴニストとして作用し、アナボリック効果を促進します。

エストロゲン受容体への結合: アンタゴニストとして作用し、エストロゲン媒介プロセスを阻害します。

抗性腺刺激ホルモン効果: 視床下部-下垂体-性腺軸を抑制することで、血中エストロゲンレベルを低下させます

生化学分析

Biochemical Properties

Epitiostanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds directly to the androgen receptor (AR) and estrogen receptor (ER), acting as an agonist and antagonist, respectively . This dual interaction allows this compound to exert its antiestrogenic effects by inhibiting the ER and promoting anabolic activity through AR activation. Additionally, this compound has been found to influence the hypothalamic-pituitary-gonadal axis, reducing systemic estrogen levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to suppress tumor growth in breast cancer cells by inhibiting estrogen-driven proliferation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By binding to the AR, it promotes protein synthesis and muscle growth, which can be beneficial in counteracting muscle wasting in cancer patients . Furthermore, this compound may induce apoptosis, or programmed cell death, in cancer cells, contributing to its anticancer potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the AR and ER, where it acts as an agonist and antagonist, respectively . This binding leads to the suppression of tumor growth through AR activation and ER inhibition. In premenopausal women, this compound also acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis . Additionally, this compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . Therefore, it is typically administered via intramuscular injection. Over time, this compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can induce intrahepatic cholestasis, a condition characterized by impaired bile flow, in some cases . This condition can lead to liver dysfunction and other adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to be effective in reducing tumor growth and promoting anabolic activity . At higher doses, this compound can cause toxic or adverse effects, such as virilizing side effects in women, including acne, hirsutism, and voice changes . The threshold effects observed in these studies highlight the importance of carefully managing the dosage to optimize therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Similarly to testosterone, this compound shows poor bioavailability when taken orally due to extensive first-pass metabolism . It is metabolized in the liver, where it undergoes various enzymatic reactions. This compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis . This interaction with the hepcidin pathway highlights the compound’s role in regulating iron metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the AR and ER, allowing it to exert its effects on target cells . This compound is also transported in the lymphatic system, where it is associated with the core lipids of chylomicrons and very low-density lipoproteins (VLDL) . This transport mechanism allows this compound to reach its target tissues and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the AR and ER, which are located in the cytoplasm and nucleus of target cells . This binding interaction allows this compound to modulate gene expression and cellular signaling pathways. Additionally, this compound’s interaction with the hepcidin pathway suggests its involvement in the regulation of iron metabolism at the subcellular level .

準備方法

合成経路と反応条件

エピチオスタノールは、ジヒドロテストステロンから出発する多段階プロセスによって合成されますこれは通常、ジヒドロテストステロンと含硫黄試薬を特定の条件下で反応させることによって達成されます .

工業生産方法

エピチオスタノールの工業生産は、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、不純物をすべて除去し、最終生成物が医薬品基準を満たすことを保証する厳格な精製ステップが含まれます .

化学反応の分析

反応の種類

エピチオスタノールは、次のようなさまざまな化学反応を起こします。

酸化: エピチオスタノールは酸化されてエピチオスタノールスルホキシドを形成します。

還元: 還元反応はエピチオスタノールを元のジヒドロテストステロンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

エピチオスタノールスルホキシド: 酸化によって生成されます。

ジヒドロテストステロン: 還元によって生成されます。

置換されたエピチオスタノール誘導体: 置換反応によって生成されます.

科学的研究の応用

エピチオスタノールは、科学研究において幅広い応用範囲を持っています。

化学: ステロイド化学と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとホルモン調節に対する影響について調査されています。

類似化合物との比較

類似化合物

メピチオスタン: 17αメトキシシクロペンタンエーテル置換基を持つ、経口活性プロドラッグのエピチオスタノールです.

ジヒドロテストステロン: エピチオスタノールが由来する親化合物です.

エピチオスタノールの独自性

エピチオスタノールは、抗エストロゲン作用とアナボリック作用の両方の作用を持つため、アナボリック・アンドロゲンステロイドの中では独特です。 アンドロゲン受容体とエストロゲン受容体の両方に結合する能力は、他のステロイドとは異なり、ホルモン感受性癌の治療に特に効果的です .

生物活性

Epitiostanol, a synthetic anabolic-androgenic steroid (AAS) and antiestrogen, has garnered attention for its multifaceted biological activities. Primarily used in the treatment of breast cancer, this compound exhibits unique pharmacological properties that differentiate it from other steroids. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

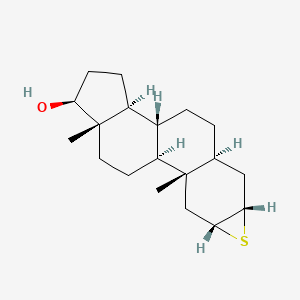

- Chemical Structure : this compound is a derivative of dihydrotestosterone (DHT), with the IUPAC name 2α,3α-epithio-5α-androstan-17β-ol.

- Molecular Formula : C₁₉H₃₀OS

- Molar Mass : 306.51 g/mol

- Administration : It is administered via intramuscular injection due to poor oral bioavailability caused by extensive first-pass metabolism .

Pharmacodynamics

This compound exhibits both agonistic and antagonistic properties:

- Androgen Receptor (AR) : Acts as an agonist.

- Estrogen Receptor (ER) : Functions as an antagonist.

This dual action allows this compound to suppress tumor growth effectively while also exhibiting anabolic properties. It has been reported to have approximately 11 times the anabolic activity compared to methyltestosterone, with similar androgenic activity .

The mechanism by which this compound exerts its effects in breast cancer involves several pathways:

- Tumor Suppression : Directly inhibits tumor growth through AR activation.

- Estrogen Level Reduction : Acts as an antigonadotropin, lowering systemic estrogen levels by suppressing the hypothalamic-pituitary-gonadal axis.

- Cytotoxic Effects : Exhibits cytotoxicity against various cancer cell lines, making it a candidate for anticancer therapy .

Anticancer Properties

This compound has been utilized in clinical settings primarily for its antineoplastic effects. Studies have shown its efficacy in:

- Breast Cancer Treatment : Used since 1977 in Japan, this compound has demonstrated significant effectiveness against hormone-sensitive tumors.

- Gynecomastia Management : It has also been reported to be effective in treating gynecomastia due to its antiestrogenic properties .

Side Effects

While beneficial, this compound can cause side effects similar to other AAS, including:

- Acne

- Hirsutism

- Voice changes in women

These side effects are particularly noted with its prodrug, mepitiostane, which shares similar pharmacological characteristics .

Table 1: Summary of Biological Activities of this compound

Case Study Insights

One notable study explored the pharmacokinetics of this compound in rats, demonstrating that it undergoes extensive first-pass metabolism when administered orally, leading to low biological activity via this route. This finding underscores the necessity for intramuscular administration to achieve therapeutic effects .

Another investigation highlighted the cytotoxic effects of epithiostanol on T-47D breast cancer cells, showing significant inhibition of colony formation at non-toxic doses. This suggests a potential role for this compound in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

特性

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLHUPNRURLOK-XGRAFVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045367 | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-58-8 | |

| Record name | Epitiostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitiostanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITIOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。